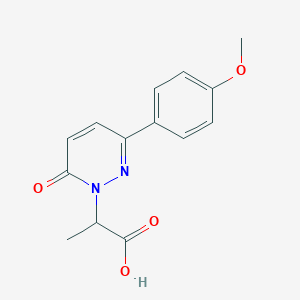

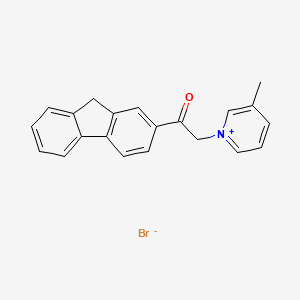

1,4,6-三甲基-3-(苯磺酰基)-2(1H)-吡啶酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone is a derivative of pyridinone, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. The presence of the phenylsulfonyl group suggests potential for interaction with various biological targets, as well as possible utility in supramolecular chemistry due to its ability to engage in robust interactions, such as those seen in sulfonate···pyridinium synthons .

Synthesis Analysis

The synthesis of pyridinone derivatives can involve various strategies, including low-temperature conversions and multistep reactions. For instance, the synthesis of 2,4-dimethyl-3-pyridinol and its derivatives, which are structurally related to 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone, was achieved through a low-temperature aryl bromide-to-alcohol conversion . Another related compound, 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine, was synthesized from the reaction of sodium phenylsulfinate with pentachloropyridine under optimized conditions . These methods highlight the synthetic versatility of pyridinone derivatives and the influence of substituents on the synthetic route.

Molecular Structure Analysis

The molecular structure of pyridinone derivatives is influenced by the substituents attached to the pyridine ring. For example, the introduction of a phenylsulfonyl group can impact the regiochemistry of aromatic nucleophilic substitution reactions, as seen in the synthesis of 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine . The molecular structure can also dictate the formation of supramolecular assemblies, as demonstrated by the utilization of a sulfonate···pyridinium synthon in the design of molecular complexes .

Chemical Reactions Analysis

Pyridinone derivatives can participate in a variety of chemical reactions. The presence of a phenylsulfonyl group can influence the reactivity and selectivity of these compounds. For instance, the reaction of nucleophiles with 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine showed that substitution generally occurs at the less hindered position of the pyridine ring, although steric hindrance can lead to mixtures of ortho- and para-substituted products . Additionally, pyridinone derivatives can act as precursors for ortho-quinodimethanes, which can undergo Diels–Alder reactions to form cycloadducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinone derivatives are closely related to their molecular structure. The basicity of these compounds can approach physiological pH with increasing electron density in the ring . The introduction of electron-withdrawing groups, such as the phenylsulfonyl group, can affect these properties significantly. Moreover, the stability of these compounds to air oxidation varies, with some pyridinols showing indefinite stability while others decompose upon extended exposure to the atmosphere . The reactivity towards peroxyl radicals also indicates that some pyridinone derivatives can be potent antioxidants .

科学研究应用

合成和催化

富电子吡啶的合成:富电子 2-取代-6-(苯磺酰基)吡啶的合成及其在未官能化烯烃不对称氢化中的应用已得到探索。这些化合物由于其空气稳定且可调谐的特性而在催化中显示出潜力 (Qu et al., 2014)。

钯催化的脱羧偶联:通过钯催化的脱羧铃木偶联获得的 2-芳基-1-(苯磺酰基)-1H-吡咯并[2,3-b]吡啶的研究显示出合成各种有机化合物的希望 (Suresh et al., 2013)。

磺化研究:使用氯磺酸对 1-苯磺酰基-1H-吡咯和吲哚进行有效磺化,导致开发了一种直接合成磺酰氯和磺酰胺衍生物的清洁方案 (Janosik et al., 2006)。

药学应用

HIV-1 逆转录酶抑制剂:1,4,6-三甲基-3-(苯磺酰基)-2(1H)-吡啶酮的一些衍生物,特别是 4-(芳基硫基)-吡啶-2(1H)-酮,已显示出有效的 HIV-1 特异性逆转录酶抑制特性,突出了它们在抗病毒药物开发中的潜力 (Dollé et al., 1995)。

抗菌活性:已经合成出新型的 5-苯甲酰-N-取代氨基和 5-苯甲酰-N-磺酰基氨基-4-烷基硫烷基-2-吡啶酮,表现出有希望的抗菌和抗真菌活性,表明它们在药物设计中的应用 (Elgemeie et al., 2017)。

分析化学

- 代谢物分析:一项关于合成一氧化氮释放法尼硫水杨酸衍生物(包括 3-(苯磺酰基)-吡啶酮部分)的代谢物研究,使用高效液相色谱和质谱法阐明了这些代谢物的结构,有助于理解药物的作用机制和代谢过程 (Wang et al., 2014)。

有机合成

- 吡啶酮衍生物的合成:已研究将吡嗪酮转化为作为邻苯二甲基前体的磺酚烯吡啶酮。该方法对于通过分子内环加成合成吡啶酮衍生物很重要 (Govaerts et al., 2002)。

属性

IUPAC Name |

3-(benzenesulfonyl)-1,4,6-trimethylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-10-9-11(2)15(3)14(16)13(10)19(17,18)12-7-5-4-6-8-12/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYRBQKPFRPRKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1C)S(=O)(=O)C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B3020617.png)

![N-[4-(difluoromethylsulfanyl)phenyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B3020618.png)

![7-Fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B3020622.png)

![methyl 3-((2-(4-ethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B3020623.png)

![5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B3020628.png)

![(E)-N-[6-(4-Fluorophenoxy)pyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3020629.png)

![6-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B3020633.png)

![6-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B3020634.png)